benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate
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Overview
Description
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the tetrahydropyran and pyrazole rings. The electron-donating tert-butylcarbamate (BocNH-) group at the 5- position is a “chameleon” diene and undergoes efficient Diels–Alder cycloadditions with alkene dienophiles with both electron-rich and electron-deficient substituents .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbamate group could participate in nucleophilic substitution reactions, and the pyrazole ring could be involved in electrophilic aromatic substitution reactions .Scientific Research Applications
Radical Bromination Reactions
Reactions at the benzylic position are crucial for synthesis. Benzyl N-[({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate can undergo free radical bromination using N-bromosuccinimide (NBS). This reaction introduces bromine atoms at the benzylic position, leading to functionalized derivatives .
AT1 Receptor Blockers
Modifications at the N-1 or N-3 position of imidazole-based compounds impact their biological activity. Benzyl N-[({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate derivatives with benzyl or biphenylmethyl moieties have been explored as AT1 receptor blockers. These compounds may exhibit antihypertensive effects .
Mechanism of Action
Target of Action
It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines . They can be installed and removed under relatively mild conditions .
Mode of Action
The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .
Biochemical Pathways
In general, carbamates play a crucial role in the synthesis of peptides , which are vital components of proteins and other biological structures.
Pharmacokinetics
It’s important to note that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is primarily the protection of amine groups during the synthesis of primary amines . This protection allows for selective reactions to occur at other sites in the molecule without interference from the amine group .
properties
IUPAC Name |
benzyl N-[2-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-15-6-2-1-3-7-15)22-16-10-21-23(12-16)13-17-8-4-5-9-26-17/h1-3,6-7,10,12,17H,4-5,8-9,11,13-14H2,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQHRKBWUVJOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate |
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